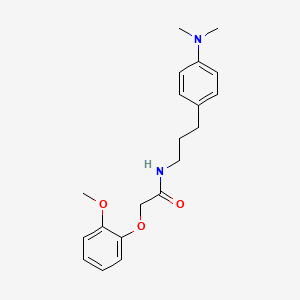

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-22(2)17-12-10-16(11-13-17)7-6-14-21-20(23)15-25-19-9-5-4-8-18(19)24-3/h4-5,8-13H,6-7,14-15H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSUPIAWJGKLIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an amide, characterized by the following structure:

- IUPAC Name : N-[3-[4-(dimethylamino)phenyl]propyl]-2-methoxybenzamide

- Molecular Formula : C19H24N2O2

- CAS Number : 953197-07-4

The presence of a dimethylamino group attached to a phenyl ring, along with a propyl chain and a methoxybenzamide moiety, contributes to its biological activity.

Target Interactions

The biological activity of this compound is hypothesized to involve interactions with various molecular targets within cells. While specific targets are still under investigation, preliminary studies suggest that the compound may influence several biochemical pathways.

Mode of Action

The mode of action is believed to be multifaceted, potentially involving:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes, similar to other compounds in its class.

- Modulation of Receptor Activity : It could interact with neurotransmitter receptors, impacting signaling pathways related to neuronal function.

Cholinesterase Inhibition

One significant area of research is the compound's potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. A related study on similar compounds indicated that derivatives with dimethylamino groups showed promising inhibitory activity against acetylcholinesterase (AChE), with IC50 values in the nanomolar range .

| Compound | IC50 (AChE) | Selectivity (BuChE/AChE) |

|---|---|---|

| 6a | 20 nM | 354 |

| Donepezil | 6 nM | 365 |

This suggests that this compound may exhibit similar properties, warranting further investigation into its efficacy as a therapeutic agent.

Antioxidant Properties

In addition to cholinesterase inhibition, compounds similar to this compound have demonstrated antioxidant properties. This dual activity enhances their therapeutic potential, especially in neuroprotection .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Study on Coumarin Derivatives : Research indicated that compounds with similar structural motifs exhibited significant AChE inhibition and antioxidant activities. The findings highlighted the importance of structural modifications in enhancing biological efficacy .

- Cytotoxicity Assessments : In vitro studies have shown that certain derivatives do not exhibit cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to related acetamide derivatives below:

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Insights

- Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxyphenoxy group in the target compound donates electrons via its methoxy substituent, enhancing stability against oxidative metabolism compared to chloro (e.g., alachlor) or trifluoromethoxy groups (). This may prolong half-life relative to pesticides but reduce it compared to glucuronidated ranolazine analogs .

- Lipophilicity and Bioavailability: The fluorophenyl analog () has a lower molecular weight (314.4 vs. ~347.4) and higher lipophilicity (logP ~2.8 estimated) due to fluorine, favoring blood-brain barrier crossing. The target compound’s methoxyphenoxy group may reduce logP (~2.2), balancing solubility and membrane permeability .

- Synthetic Considerations: Synthesis likely involves coupling a 2-methoxyphenoxyacetyl chloride with 3-(4-(dimethylamino)phenyl)propylamine, analogous to methods for fluorophenyl derivatives (). The methoxy group requires protection during synthesis to prevent demethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.